REACTION_SMILES
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[Br:32][CH2:33][C:34](=[O:35])[OH:36].[CH3:2][N:3]([CH3:4])[CH2:5][CH2:6][CH2:7][N:8]=[C:9]=[N:10][CH2:11][CH3:12].[ClH:1].[F:23][c:24]1[c:25]([NH2:26])[cH:27][cH:28][c:29]([F:31])[cH:30]1.[O:37]=[CH:38][N:39]([CH3:40])[CH3:41].[OH:13][n:14]1[c:15]2[c:16]([cH:17][cH:18][cH:19][cH:20]2)[n:21][n:22]1>>[F:23][c:24]1[c:25]([NH:26][C:34]([CH2:33][Br:32])=[O:35])[cH:27][cH:28][c:29]([F:31])[cH:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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O=C(CBr)Nc1ccc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |